molecular formula C14H18ClN3O3 B4267441 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide

2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No. B4267441
M. Wt: 311.76 g/mol
InChI Key: NVKUCQRRHBJMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide, also known as AC1Q6O5X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has been found to exhibit various biological activities.

Scientific Research Applications

2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, it has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and receptors in the body. For instance, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease. Furthermore, it has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. Furthermore, it has been found to modulate the expression of various genes and proteins in the body, leading to its therapeutic effects. In addition, this compound has been found to exhibit good oral bioavailability, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide in lab experiments include its high potency, selectivity, and specificity. Furthermore, it has been found to exhibit low toxicity, making it a safe compound for use in preclinical studies. However, the limitations of using this compound in lab experiments include its high cost and limited availability. Furthermore, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.

Future Directions

There are several future directions for research on 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide. Firstly, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Secondly, more studies are needed to investigate its potential therapeutic applications, especially in the treatment of neurological disorders. Thirdly, the development of new synthetic routes for this compound could lead to improved yields and lower costs. Finally, the development of new derivatives of this compound could lead to the discovery of more potent and selective compounds for drug development.
Conclusion
In conclusion, 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound has been reported in various scientific journals, and it has been found to exhibit various biological activities. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. The development of new synthetic routes and derivatives of this compound could lead to the discovery of more potent and selective compounds for drug development.

properties

IUPAC Name

2-(azepan-1-yl)-N-(4-chloro-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-12-6-5-11(9-13(12)18(20)21)16-14(19)10-17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKUCQRRHBJMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azepan-1-yl)-N-(4-chloro-3-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.